molecular formula C6H14N2S B2733738 (Pentan-3-yl)thiourea CAS No. 854654-68-5

(Pentan-3-yl)thiourea

Cat. No. B2733738
CAS RN: 854654-68-5
M. Wt: 146.25
InChI Key: XHYQVOGCMGVXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pentan-3-yl)thiourea is a chemical compound with the molecular formula C6H14N2S and a molecular weight of 146.25 . It is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

Thiourea derivatives can be synthesized through various methods. A common method involves a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of (Pentan-3-yl)thiourea consists of a pentan-3-yl group attached to a thiourea moiety . The InChI code for this compound is 1S/C6H14N2S/c1-3-5(4-2)8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9) .


Chemical Reactions Analysis

Thiourea compounds, including (Pentan-3-yl)thiourea, can undergo various chemical reactions. For instance, they can react with active metals to produce a salt and hydrogen gas . They can also undergo elimination reactions to produce alkenes in the presence of a strong acid such as sulfuric acid .


Physical And Chemical Properties Analysis

(Pentan-3-yl)thiourea is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Crystal Formation and Structural Studies

  • Formation of Single Crystals : In a study by Taouss et al. (2016), liquid diffusion of n-pentane into a solution of thiourea led to the formation of a crystalline adduct. This process involves the creation of layers crosslinked with various compounds, showing the utility of thioureas in crystal formation and structural chemistry (Taouss et al., 2016).

Synthesis and Characterization of Complexes

  • Synthesis of Metal Complexes : Khan et al. (2020) explored the synthesis of nickel(II) and cobalt(III) complexes using thiourea derivatives. These studies are significant in the field of coordination chemistry and can lead to potential applications in various scientific areas (Khan et al., 2020).

Green Chemistry and Sustainable Synthesis

  • Green Synthesis Methods : Kumavat et al. (2013) reported a green approach for synthesizing disubstituted thiourea derivatives. This method, utilizing solar energy and environmentally benign conditions, highlights the role of thioureas in sustainable chemistry practices (Kumavat et al., 2013).

Light Emitting Polymers and Electronics

  • Development of Light Emitting Polymers : Aydın and Kaya (2012) synthesized compounds incorporating thioureas for developing new polymeric light emitting diodes (PLEDs). This research demonstrates the potential of thioureas in the creation of advanced materials for electronic applications (Aydın & Kaya, 2012).

Pesticidal Activity

  • Pesticidal Applications : Eliazyan et al. (2013) synthesized thiourea derivatives to evaluate their pesticidal activities. Some compounds showed both fungicidal and growth stimulant properties, indicating the utility of thioureas in agriculture and pest control (Eliazyan et al., 2013).

Organocatalysis

  • Use in Organocatalysis : Vinayagam et al. (2014) developed bifunctional thioureas for catalyzing enantioselective Michael addition reactions. This showcases the role of thioureas in catalysis and organic synthesis (Vinayagam et al., 2014).

Spectroscopy and Structure Determination

  • XAFS Spectroscopy Studies : Soni et al. (2016) conducted XAFS spectroscopy studies on cobalt complexes of thioureas, revealing the impact of thioureas on spectral properties. This is important for understanding the structural aspects of these compounds (Soni et al., 2016).

Safety And Hazards

(Pentan-3-yl)thiourea is classified as a dangerous substance. It has hazard statements H301, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and keeping away from open flames and hot surfaces .

properties

IUPAC Name

pentan-3-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S/c1-3-5(4-2)8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYQVOGCMGVXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pentan-3-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.